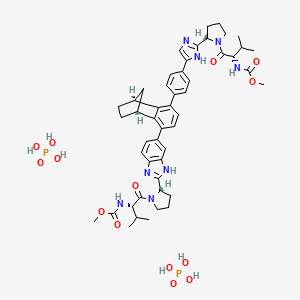
Emitasvir (diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emitasvir (diphosphate) is a novel small molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C infections. The compound has shown significant efficacy in clinical trials, particularly when used in combination with other antiviral agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emitasvir (diphosphate) involves several key steps, including enantioselective enzymatic desymmetrization with hydrolases. This method helps to avoid the loss of chiral raw materials during the resolution process. The synthesis route has been optimized to improve the overall yield of the target active pharmaceutical ingredient .
Industrial Production Methods: The industrial production of Emitasvir (diphosphate) has been scaled up to kilogram levels. The optimized process involves multiple steps, including the use of specific reagents and conditions to ensure high purity and yield. The final product is obtained as a white to off-white solid, which is then formulated for oral administration .
Análisis De Reacciones Químicas
Types of Reactions: Emitasvir (diphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Emitasvir (diphosphate) .
Aplicaciones Científicas De Investigación
Emitasvir (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
Mecanismo De Acción
Emitasvir (diphosphate) exerts its effects by binding with high affinity to the NS5A protein of the hepatitis C virus. This binding disrupts the function of the NS5A protein in the viral replication complex, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS5A dimer and its associated replication machinery .
Comparación Con Compuestos Similares
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor similar to Emitasvir (diphosphate), used in combination with Sofosbuvir.
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Uniqueness of Emitasvir (diphosphate): Emitasvir (diphosphate) is unique due to its high affinity binding to the NS5A protein and its optimized synthesis route, which improves yield and purity. Additionally, its combination with other antiviral agents has shown high efficacy in clinical trials, making it a valuable addition to hepatitis C treatment regimens .
Propiedades
Fórmula molecular |
C49H64N8O14P2 |
|---|---|
Peso molecular |
1051.0 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |
Clave InChI |
KRUXCUGAHYWSKK-ZHMFATAFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


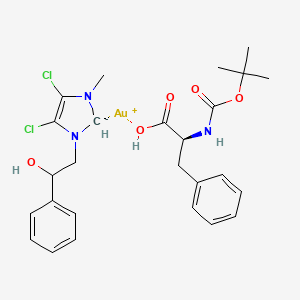
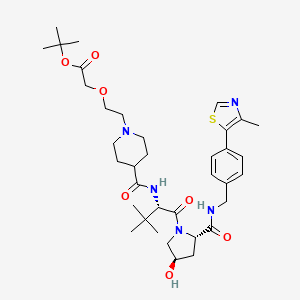
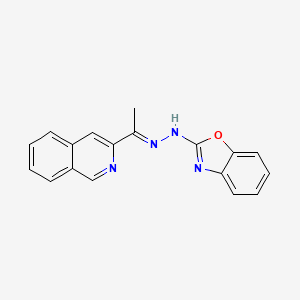
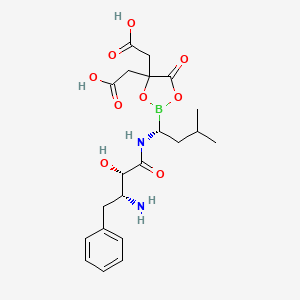
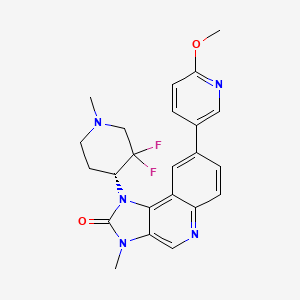
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
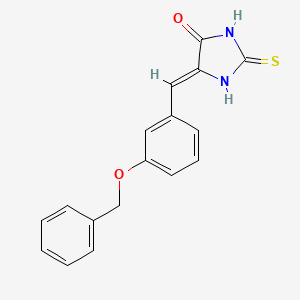
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
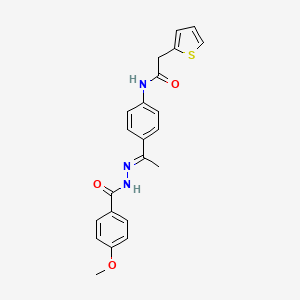
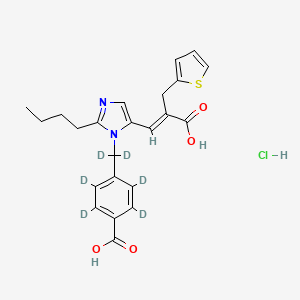
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
